molecular formula C9H20O3 B1329505 1,3-Diisopropoxy-2-propanol CAS No. 13021-54-0

1,3-Diisopropoxy-2-propanol

Cat. No. B1329505
CAS RN: 13021-54-0
M. Wt: 176.25 g/mol
InChI Key: AJJGRBMYVRSEES-UHFFFAOYSA-N
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Description

“1,3-Diisopropoxy-2-propanol” is a chemical compound with the linear formula C9H20O3 . It is also known by other names such as “1,3-Bis (1-methylethoxy)-2-propanol” and "1,3-Bis (Propan-2-Yloxy)Propan-2-Ol" . The compound has a molecular weight of 176.258 .


Synthesis Analysis

The synthesis of propanol from propanoic acid involves two steps . The first step is the esterification of propanoic acid and methanol in the presence of the sulfuric acid catalyst with the mole ratio of 4:3 to produce methyl propanoate . The second step is the reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol .


Molecular Structure Analysis

The molecular structure of “1,3-Diisopropoxy-2-propanol” consists of 9 Carbon atoms, 20 Hydrogen atoms, and 3 Oxygen atoms . The compound has a linear formula of C9H20O3 .

Scientific Research Applications

Hydrogen Donor in Transfer Hydrogenation

1,3-Diisopropoxy-2-propanol has been studied for its role as a hydrogen donor molecule in transfer hydrogenation processes. This application is significant in the selective conversion of glycerol into 1,2-propanediol under specific conditions, using catalysts like Ni or Cu supported on Al2O3 (Gandarias et al., 2011).

Synthesis of Chiral Macrocylic Ligands

The compound has been utilized in the synthesis of novel chiral macrocyclic ONNO-type ligands. These ligands, in combination with certain catalyst systems, have shown promise in the asymmetric transfer hydrogenation of aromatic ketones, producing optically active alcohols (Chen et al., 2007).

Azeotropic Distillation

In azeotropic distillation, 1,3-Diisopropoxy-2-propanol has been analyzed as a potential entrainer. This process is crucial for separating non-ideal binary mixtures into pure components, with a focus on 1-propanol dehydration (Pla-Franco et al., 2019).

Molecular Interaction Studies

Studies on molecular interactions in binary liquid mixtures have utilized 1,3-Diisopropoxy-2-propanol. This research provides insights into the molecular interactions due to physical and chemical effects between unlike molecules in mixtures (Kaur & Dubey, 2016).

Solvent-Free Synthesis

The compound has been used in the solvent-free synthesis of 1,3-diallyloxy-2-propanol, highlighting an environmentally-friendly approach with advantages like high yield, easy purification, and mild reaction conditions (Liu et al., 2011).

Catalytic Hydrodeoxygenation

In the study of catalytic hydrodeoxygenation, the reactivity of various alcohols, including 1,3-Diisopropoxy-2-propanol, on Pt/Al2O3 catalysts has been explored, offering insights into the mechanisms of dehydrogenation and dehydration pathways (Peng et al., 2012).

Enzymatic Resolution Studies

The enzymatic resolution of certain alcohol compounds, mediated by specific lipases, has been studied using 1,3-Diisopropoxy-2-propanol. This research contributes to understanding the enantioselective acylation of primary alcohols (Miyazawa et al., 2001).

Safety And Hazards

Sigma-Aldrich sells “1,3-Diisopropoxy-2-propanol” as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1,3-di(propan-2-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3/c1-7(2)11-5-9(10)6-12-8(3)4/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJGRBMYVRSEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(COC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156413
Record name 2-Propanol, 1,3-diisopropoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diisopropoxy-2-propanol

CAS RN

13021-54-0
Record name 1,3-Bis(1-methylethoxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13021-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3-Diisopropoxy-2-propanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diisopropoxy-2-propanol
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Record name 2-Propanol, 1,3-diisopropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIISOPROPOXY-2-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAH8EA8BKA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

2-(Isopropoxymethyl)oxirane (23.23 g, 25.1 mL, 200 mmol) was dissolved in hexane (20 mL) and placed in reactor. Separately (1.2 g, 20 mmol) of KH was slowly added to (90.1 g, 115 mL, 1.5 Mol) of isopropanol at RT. After deprotonation was complete the solution of potassium isopropoxide in isopropanol was added to the reactor. All operations were performed in a glove box. The reactor was sealed and heated 80° C. for 24 hours. After cooling acetic acid (20 mmols) and ca. 5 g. of powdered talc were added to the reaction mixture followed by filtration through a plug of celite. The solvent was evaporated and the residue distilled under vacuum affording 20.09 g of 1,3-diisopropoxypropan-2-ol.
Quantity
25.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
talc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
115 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SSO Silva, MR Nascimento, RJP Lima, FMT Luna… - AppliedChem, 2023 - mdpi.com
In this study, a purification route was applied to crude glycerol and its valorization via etherification was evaluated. Crude glycerol samples were obtained through transesterification …
Number of citations: 3 www.mdpi.com
I Andreeva - rosdok.uni-rostock.de
The reliable thermochemical data are required for the design and development of new technologies for valorisation biomass. Based on expanded experimental work, a “centerpiece” …
Number of citations: 0 rosdok.uni-rostock.de
JI García, H García-Marín, JA Mayoral, P Pérez - Green chemistry, 2013 - pubs.rsc.org
Quantitative structure–properties relationships (QSPR) models have been developed for three characteristic properties of a series of 62 new glycerol derivatives, relevant to solvent …
Number of citations: 25 pubs.rsc.org
I Andreeva - 2021 - Dissertation, Rostock, Universität …
Number of citations: 0

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